(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride
Description
The compound (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a bicyclic amine derivative with a rigid norbornene framework substituted by a phenyl group and an amine hydrochloride moiety. Its stereochemistry (1R,2S,3R,4S) defines its spatial arrangement, critical for interactions in enantioselective catalysis or biological systems. This compound is synthesized via enantioselective Diels-Alder reactions, as seen in related bicyclic structures .
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-7,10-13H,8,14H2;1H/t10-,11+,12+,13+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWAPACDHFILNZ-VHICAWHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride typically involves multiple steps, starting with the formation of the bicyclic framework. One common approach is the use of palladium-catalyzed reactions to construct the bicyclic structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group or other oxidized forms.
Reduction: : Reducing the nitro group to an amine or other reduced forms.
Substitution: : Replacing the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reagents are hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines.
Reduction: : Amines, amides.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences between the target compound and its analogs:
*CAS number corresponds to the racemic mixture; enantiopure form may differ.
Structural and Functional Insights:
Phenyl vs.
Stereochemical Impact : The (1R,2S,3R,4S) configuration distinguishes the target from racemic mixtures (e.g., rac-form in ), which exhibit reduced enantiomeric excess (ee) and altered bioactivity .
Amine Hydrochloride vs. Ester Groups : The hydrochloride salt improves solubility in polar solvents, whereas ester analogs (e.g., methyl ester in ) are intermediates for further functionalization .
Key Findings:
Biological Activity
The compound (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride is a bicyclic amine notable for its unique stereochemistry and structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride is with a molecular weight of approximately 227.73 g/mol. The compound features a bicyclo[2.2.1] framework that includes two bridged cyclopentane rings and a phenyl group, along with an amino group (-NH₂), which enhances its solubility as a hydrochloride salt.
Biological Activity
Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities. The specific biological activity of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride requires further investigation to establish its pharmacological profile.
Potential Biological Activities
- CNS Activity : Preliminary data suggest potential applications in targeting the central nervous system (CNS), possibly serving as a lead compound for developing CNS-active drugs .
- Antitumor Properties : Similar compounds in the bicyclic family have shown efficacy against various cancer cell lines, indicating that this compound could also exhibit antitumor activity .
- Asymmetric Catalysis : The presence of multiple chiral centers suggests potential applications in asymmetric synthesis, where it may act as a ligand or catalyst in stereoselective reactions .
Comparative Analysis
To better understand the biological implications of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine; hydrochloride, it is useful to compare it with structurally related compounds.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[3.3.0]octane derivatives | Bicyclic | Different ring size; potential for varied biological activity |
| 1-Aminoindane | Bicyclic | Similar amine functionality but different ring structure |
| 9-Aminoacridine | Polycyclic | Exhibits antitumor activity; different aromatic system |
The unique stereochemistry of (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine may confer distinct pharmacological properties compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
